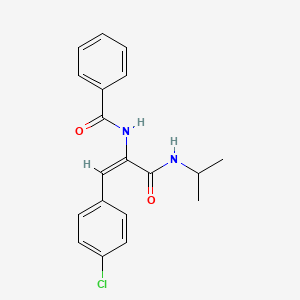

2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (furan and thiophen), followed by the introduction of the hydroxymethyl group, the bromine atom, and finally the benzamide group. The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered heterocyclic rings with oxygen and sulfur atoms, respectively. The benzamide group consists of a benzene ring attached to an amide group. The presence of the bromine atom would also add to the complexity of the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by other groups in a substitution reaction. The amide group could participate in hydrolysis or condensation reactions. The furan and thiophene rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could give it both polar and nonpolar characteristics. The compound could potentially have interesting optical or electronic properties due to the conjugated system of pi electrons in the rings .Applications De Recherche Scientifique

Chemical Structure and Synthesis

Research has explored the synthesis and structural characterization of compounds with similar functional groups, highlighting their potential as building blocks in organic chemistry and medicinal chemistry. For instance, Galešić and Vlahov (1990) detailed the crystal structure of a compound belonging to the "N-mustards," known for their biological and pharmacological activities, which shares structural similarities with the specified compound, providing insights into its potential reactivity and applications (Galešić & Vlahov, 1990).

Biological and Pharmacological Potential

Compounds with similar structural motifs have been investigated for their biological and pharmacological potential. For example, a study by Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines with significant in vitro and in vivo activity against protozoal agents, suggesting that related compounds could possess valuable antiprotozoal properties (Ismail et al., 2004).

Chemical Reactivity and Applications

Aleksandrov and El’chaninov (2017) reported on the synthesis and reactivity of a compound incorporating furan and benzothiazole units, which underwent electrophilic substitution reactions, indicative of the versatile reactivity that similar structures might exhibit in synthetic applications (Aleksandrov & El’chaninov, 2017).

Novel Synthetic Methods

Kammel et al. (2015) explored the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, revealing complex reaction pathways including Eschenmoser coupling reactions, which could provide insight into novel synthetic methodologies applicable to the synthesis of complex molecules including the compound of interest (Kammel et al., 2015).

Mécanisme D'action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use in biological systems, its mechanism of action would depend on its interactions with biological molecules. For example, it could potentially interact with proteins or DNA in cells .

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9,16,20H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLMKOJBGPISTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436769.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2436771.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![4-[1-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2436774.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2436777.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2436778.png)

![4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2436780.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436783.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2436784.png)

![(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2436786.png)

![5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436789.png)